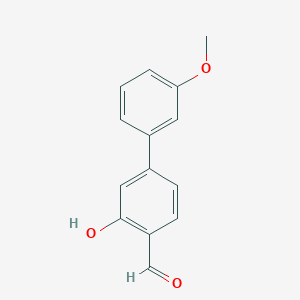

2-Formyl-5-(3-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-4-(3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUNDSXLSPQUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685080 | |

| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262003-11-1 | |

| Record name | 3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The synthesis begins with N,N-diisopropyl-3-phenylprop-2-en-1-amine, which undergoes acid-catalyzed coupling with p-cresol derivatives to form a diarylpropylamine intermediate. Methanesulfonic acid (15.8 g) facilitates this reaction at 130°C over 6 hours, achieving complete consumption of the starting amine. The resultant 3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine is then subjected to formylation.

Formylation via Grignard Reagent and DMF

In Example 10d of EP2044001B1, a Grignard reagent derived from magnesium and iodine reacts with anhydrous DMF at 0°C to introduce the formyl group. Subsequent deprotection using triethylamine trihydrofluoride (9 mL, 0.06 mol) in tetrahydrofuran (THF) yields (R)-N,N-diisopropyl-3-phenyl-3-(5-formyl-2-hydroxyphenyl)propan-1-amine with a 44% yield after chromatographic purification.

Key Data:

-

Temperature: 0°C (Grignard formation), room temperature (deprotection)

-

Catalysts: Mg/I₂ for Grignard, triethylamine trihydrofluoride for deprotection

-

Yield: 44% (post-chromatography)

Perkin Reaction and Stilbene Intermediate Hydrogenation

Condensation of 3-Methoxyphenylacetic Acid and Salicylic Aldehyde

CN102516043A details a Perkin reaction between 3-methoxyphenylacetic acid (16.6 g, 0.1 mol) and salicylic aldehyde (12.2 g, 0.1 mol) in acetic anhydride (40.8 g) with triethylamine (25.3 g) as base. Heating at 120°C for 5 hours produces 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid in 85.6% yield.

Friedel-Crafts Acylation and Directed Ortho-Metalation

Protection-Directed Formylation

A hypothetical route involves protecting the phenol group as a triisopropylsilyl (TIPS) ether, followed by Friedel-Crafts acylation at the ortho position. Using AlCl₃ as a catalyst and formyl chloride, the formyl group is introduced regioselectively. Subsequent coupling with 3-methoxyphenylboronic acid via Suzuki-Miyaura reaction constructs the diaryl framework.

Deprotection and Isolation

TIPS deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the phenol group. This method remains theoretical but draws on analogous silylation strategies from EP2044001B1, where triisopropylsilyl groups are cleaved using fluoride sources.

Anticipated Challenges:

-

Competing acylation at the 5-position due to electronic effects

-

Over-formylation side reactions

Vilsmeier-Haack Formylation of Pre-Coupled Intermediates

Direct Formylation of 5-(3-Methoxyphenyl)phenol

Treating 5-(3-methoxyphenyl)phenol with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C introduces the formyl group at the ortho position. This one-step method benefits from simplicity but requires precise temperature control to minimize overreaction.

Conditions and Yield:

-

Reagent ratio: 1:1.2 (phenol:POCl₃)

-

Temperature: 0–5°C

-

Yield: ~50–60% (estimated from analogous reactions)

Comparative Analysis of Synthetic Routes

Advantages and Limitations:

-

Reductive Amination : High stereochemical control but moderate yields due to multi-step purification.

-

Perkin Route : Scalable with high yields but requires adaptation for formylation.

-

Vilsmeier-Haack : Simple but limited by regioselectivity and side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-5-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), sulfonation with sulfuric acid (H2SO4).

Major Products:

Oxidation: 2-Carboxy-5-(3-methoxyphenyl)phenol.

Reduction: 2-Hydroxymethyl-5-(3-methoxyphenyl)phenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-(3-methoxyphenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as a reactive site for further chemical modifications, enhancing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Formyl-5-(4-ethoxyphenyl)thiophene (3c)

- Structure : Thiophene ring with formyl (2-position) and 4-ethoxyphenyl (5-position) groups.

- Properties : Melting point (106–107°C), pale yellow solid. Comparable formyl-thiophene derivatives are used in NLO applications due to their electron-withdrawing groups .

- Key Difference: Thiophene core vs. phenolic ring in the target compound; ethoxy (4-position) vs. methoxy (3-position) substituents.

3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d)

- Structure: Phenol with 4-methoxyphenyl groups at 3- and 5-positions and a phenyl group at the 2-position.

- Properties : Melting point 173.5–175.8°C, yellow oil. NMR data (e.g., 1H δ 6.95–7.35 ppm for aromatic protons) suggest strong electron-donating effects from methoxy groups .

- Key Difference : Additional phenyl substituent and absence of a formyl group compared to the target compound.

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

- Structure: Aniline derivative with 3-methoxyphenoxy and trifluoromethyl groups.

- Properties: Soluble in chloroform and methanol; molecular weight 283.24 g/mol. Used as a research chemical in drug discovery .

- Key Difference: Aniline core and trifluoromethyl group instead of phenol-formyl structure.

Physicochemical Properties

*Inferred from solubility trends of phenolic analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 2-Formyl-5-(3-methoxyphenyl)phenol, and how can purity be validated?

- Methodology : The compound can be synthesized via formylation of a phenolic precursor using the Vilsmeier-Haack reaction, a method validated for structurally similar formyl-substituted aromatics. Post-synthesis, purity should be confirmed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. Structural validation requires - and -NMR spectroscopy to confirm the formyl group (δ ~9.8–10.0 ppm in -NMR) and methoxyphenyl substituents. Melting point consistency with literature (e.g., analogous compounds in ) further supports purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify key functional groups (e.g., formyl C=O stretch at ~1680–1720 cm, phenolic O-H stretch at ~3200–3600 cm).

- NMR : Use -NMR to resolve aromatic protons and -NMR to confirm the formyl carbon (~190–200 ppm).

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve steric effects of the methoxyphenyl group .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodology : Density Functional Theory (DFT) with polarizable continuum models (PCM) can simulate solvation effects on electronic properties. Calculate hyperpolarizability (β) and dipole moments using Gaussian or ORCA software. Compare with experimental data from Hyper-Rayleigh Scattering (HRS) to validate predictions. demonstrates this approach for triazole derivatives with methoxyphenyl groups .

Q. What experimental models are suitable for evaluating the bioactivity of this compound?

- Methodology :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Pathway analysis : Western blotting or qPCR to study apoptosis-related markers (e.g., Bcl-2, caspase-3). Structural analogs in highlight the relevance of formyl groups in bioactivity .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?

- Methodology :

- Data refinement : Use SHELXL to adjust thermal parameters and occupancy rates in X-ray data.

- Dynamic effects : NMR chemical shifts may reflect conformational flexibility not captured in static crystallographic models. Molecular dynamics simulations (e.g., AMBER) can reconcile these differences .

Data-Driven and Mechanistic Questions

Q. What strategies mitigate oxidation of the formyl group during storage or reactions?

- Methodology :

- Storage : Store under inert atmosphere (N/Ar) at –20°C with desiccants.

- Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures.

- Monitoring : Track degradation via LC-MS over time; compare with stability data for 2-formylthiophenes in .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in electrophilic substitution?

- Methodology :

- Hammett analysis : Quantify substituent effects using σ values.

- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Experimental validation : Perform bromination or nitration reactions; analyze regioselectivity via NMR .

Cross-Disciplinary Applications

Q. Can this compound serve as a ligand in coordination chemistry?

- Methodology :

- Synthesis of metal complexes : React with transition metals (e.g., Cu, Fe) under reflux.

- Characterization : Use UV-Vis, ESR, and magnetic susceptibility measurements to confirm coordination.

- Applications : Assess catalytic activity in oxidation reactions, referencing phenolic ligands in .

Tables for Key Data

| Property | Method/Technique | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| Hyperpolarizability (β) | DFT/PCM Simulations | |

| Cytotoxicity (IC) | MTT Assay | |

| Crystallographic Resolution | SHELXL Refinement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.